molecular formula C14H19ClO B3056624 1-(4-Chlorophenyl)octan-1-one CAS No. 7295-52-5

1-(4-Chlorophenyl)octan-1-one

Cat. No.: B3056624
CAS No.: 7295-52-5
M. Wt: 238.75 g/mol
InChI Key: GHRUBXRXYXCPIM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)octan-1-one is a synthetic organic compound with the molecular formula C14H19ClO and a molecular weight of 238.75 g/mol. This compound is characterized by the presence of a chlorophenyl group attached to an octanone backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)octan-1-one typically involves the reaction of 4-chlorobenzoyl chloride with octan-1-ol in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Chlorophenyl)octan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)octan-1-one is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)octan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(4-Chlorophenyl)octan-1-one can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)hexan-1-one: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.

    1-(4-Bromophenyl)octan-1-one: Substitution of chlorine with bromine, which may result in altered reactivity and biological activity.

    1-(4-Methylphenyl)octan-1-one: Replacement of the chlorine atom with a methyl group, affecting the compound’s polarity and solubility.

The uniqueness of this compound lies in its specific combination of the chlorophenyl group and the octanone backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)octan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRUBXRXYXCPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576428
Record name 1-(4-Chlorophenyl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7295-52-5
Record name 1-(4-Chlorophenyl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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